Irdabisant Hydrochloride: A Deep Dive into its Mechanism of Action at the Histamine H3 Receptor
Irdabisant Hydrochloride: A Deep Dive into its Mechanism of Action at the Histamine H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irdabisant Hydrochloride (also known as CEP-26401) is a novel, potent, and selective small molecule that acts on the histamine (B1213489) H3 receptor (H3R).[1][2] Functioning as both an antagonist and an inverse agonist, Irdabisant has demonstrated significant potential in modulating key neurotransmitter systems within the central nervous system (CNS).[1][3] Its mechanism of action is centered on the blockade of presynaptic H3 autoreceptors and heteroreceptors, which normally suppress the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine. By inhibiting this inhibitory feedback loop, Irdabisant enhances neurochemical transmission, leading to pro-cognitive and wake-promoting effects. This technical guide provides a comprehensive overview of the binding kinetics, functional activity, downstream signaling effects, and experimental methodologies used to characterize the interaction of Irdabisant with the H3 receptor.
The Histamine H3 Receptor: A Key Modulatory Hub
The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, with high densities in brain regions crucial for cognition and wakefulness, such as the cortex, hippocampus, and striatum.[3][4][5] It functions primarily as a presynaptic receptor with two key roles:
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Autoreceptor: Located on histaminergic neurons, it inhibits the synthesis and release of histamine in a negative feedback loop.[3]
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Heteroreceptor: Found on non-histaminergic neurons, it modulates the release of other critical neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4][6]
A crucial characteristic of the H3R is its high constitutive activity, meaning it can signal and inhibit neurotransmitter release even in the absence of an agonist (endogenous histamine).[3][5][7] This baseline inhibitory tone makes it a prime target for inverse agonists.
Core Mechanism of Action: A Dual Approach
Irdabisant's efficacy stems from its dual mechanism of action at the H3 receptor:
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Antagonism: As a competitive antagonist, Irdabisant binds to the H3 receptor and blocks the binding of endogenous histamine. This action prevents the agonist-induced inhibition of neurotransmitter release.
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Inverse Agonism: More significantly, Irdabisant acts as an inverse agonist. It binds to the H3 receptor and reduces its high constitutive, agonist-independent activity.[3] This action further disinhibits the neuron, leading to a more robust increase in the release of histamine and other neurotransmitters compared to a neutral antagonist alone.[3]
This combined antagonist/inverse agonist profile allows Irdabisant to effectively "release the brake" on multiple neurotransmitter systems, underpinning its therapeutic potential.[3]
Quantitative Pharmacology
The pharmacological profile of Irdabisant has been extensively characterized through various in vitro and ex vivo assays. The data below highlight its high affinity, potency, and selectivity.
Binding Affinity and Selectivity
Irdabisant demonstrates high-affinity binding to both rat and human H3 receptors. Its selectivity is notable, with over 1000-fold greater affinity for the H3R compared to other histamine receptor subtypes (H1, H2, H4), minimizing potential off-target effects related to these receptors.[3]
| Parameter | Species/System | Value | Reference |
| Ki (Binding Affinity) | Human H3R (recombinant) | 2.0 ± 1.0 nM | [1][2][3][8][9] |
| Rat H3R (recombinant) | 7.2 ± 0.4 nM | [1][2][3][8][9] | |
| Rat Brain Membranes | 2.7 ± 0.3 nM | [1][2][3] | |
| Selectivity | vs. Human H1, H2, H4 | >1000-fold | [3] |
Functional Activity
Functional assays confirm Irdabisant's potent antagonist and inverse agonist properties.
| Parameter | Species/System | Value | Reference |
| Kb, app (Antagonist Activity) | Human H3R | 0.4 nM | [8][9] |
| Rat H3R | 1.0 nM | [8][9] | |
| EC50 (Inverse Agonist Activity) | Human H3R | 1.1 nM | [3][8][9] |
| Rat H3R | 2.0 nM | [3][8][9] |
Off-Target Activity Profile
Irdabisant exhibits a favorable off-target profile, suggesting a low potential for certain adverse effects and drug-drug interactions.
| Target | Parameter | Value | Reference |
| hERG Channel | IC50 | 13.8 µM | [3][8][9] |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | > 30 µM | [3][8][9] |
| Muscarinic M2 Receptor | Ki | 3.7 ± 0.0 µM | [8][9] |
| Adrenergic α1A Receptor | Ki | 9.8 ± 0.3 µM | [8][9] |
| Dopamine Transporter | Ki | 11 ± 2 µM | [8][9] |
| Norepinephrine Transporter | Ki | 10 ± 1 µM | [8][9] |
Downstream Signaling Pathways
The H3 receptor is canonically coupled to the Gi/o family of G-proteins.[3][10] Irdabisant's mechanism of action is to block the downstream consequences of Gi/o activation.
Canonical Gi/o-Protein Signaling
Upon activation by an agonist (or through its constitutive activity), the H3R-Gi/o complex inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Irdabisant, by acting as an antagonist/inverse agonist, prevents this decrease, thereby disinhibiting the signaling cascade and promoting neurotransmitter release.
References
- 1. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Irdabisant | 1005402-19-6 | Benchchem [benchchem.com]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with modafinil and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. frontiersin.org [frontiersin.org]
